Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate
Description
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative with demonstrated cytotoxic activity against multiple cancer cell lines. Structurally, it features a thiophene core substituted with an amino group at position 5, a 4-methoxyphenyl carbamoyl moiety at position 4, a methyl group at position 3, and an ethyl ester at position 2 (Figure 1) . The compound is synthesized via multicomponent reactions, often employing Gewald’s methodology, which involves condensation of ketones, activated nitriles, and sulfur . Its pharmacological significance lies in its selective cytotoxicity against tumor cells, particularly breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), while exhibiting lower toxicity toward normal fibroblast cells (WI-38) .
Properties
IUPAC Name |
ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-4-22-16(20)13-9(2)12(14(17)23-13)15(19)18-10-5-7-11(21-3)8-6-10/h5-8H,4,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFJJKISFONNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C(=O)NC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with an amino group, a methoxyphenyl carbamoyl group, and a carboxylate moiety. The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the thiophene ring followed by the introduction of functional groups such as methoxy and carbonyl functionalities. Common reagents include aniline derivatives and ethyl chloroformate.
Synthetic Route Overview
| Step | Reaction Type | Reagents Used | Purpose |
|---|---|---|---|
| 1 | Condensation | Ketone, elemental sulfur, ethylcyanoacetate | Formation of thiophene ring |
| 2 | Substitution | Salicylaldehyde | Introduction of carbamoyl group |
| 3 | Functionalization | Methoxy group introduction | Enhancing biological activity |
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Case studies have explored the anticancer properties of this compound. For instance, a study conducted on human cancer cell lines revealed that the compound induces apoptosis in cancer cells through the modulation of specific signaling pathways. This action is likely mediated by the compound's ability to interact with cellular receptors and enzymes.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction : It can bind to specific receptors on cell membranes, influencing cellular signaling cascades that lead to apoptosis or cell cycle arrest.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antibacterial activity.
Case Study: Anticancer Activity
In a separate investigation involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated at approximately 25 µM, demonstrating significant potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with structural modifications exhibit varying cytotoxic profiles. Below is a comparative analysis of ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate (Compound 76b) and analogs:
Table 1: Cytotoxic Activity of Thiophene Derivatives
| Compound Name | Substituents | IC50 (µM) for Tumor Cell Lines | Selectivity (Tumor vs. WI-38) | Key Structural Features Linked to Activity |
|---|---|---|---|---|
| This compound (76b ) | 4-methoxyphenyl carbamoyl, 3-methyl, ethyl ester | MCF-7: ~1.5; NCI-H460: ~2.0 | High | Electron-donating OCH3 enhances binding affinity |
| Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (74 ) | 4-chlorostyryl, cyano, ethyl ester | MCF-7: ~1.0; NCI-H460: ~1.8 | Moderate | Electronegative Cl improves membrane permeability |
| Ethyl 5-(3-ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (77 ) | Ethoxy-propanamido, phenylcarbamoyl, ethyl ester | MCF-7: ~2.0; NCI-H460: ~2.5 | Low | Hydrophobic ethoxy groups enhance lipophilicity |
| Ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate (CAS 350989-56-9 ) | 4-chlorophenyl carbamoyl, 4-methyl, ethyl ester | Data not reported | N/A | Chlorine substitution for improved activity |
Key Findings
Role of Substituents: Electron-Donating Groups (e.g., OCH3): Compound 76b’s 4-methoxyphenyl group contributes to its high selectivity for tumor cells. The OCH3 group enhances electronic interactions with target proteins, likely through hydrogen bonding or π-π stacking . Electronegative Groups (e.g., Cl): Compound 74’s 4-chlorostyryl substituent increases cytotoxicity but reduces selectivity due to higher reactivity with normal cells . Hydrophobic Groups (e.g., Ethoxy): Compound 77’s ethoxy-propanamido chain improves lipophilicity, aiding cellular uptake but lowering specificity .
Activity Against Tumor Cell Lines: MCF-7 (Breast Adenocarcinoma): 76b (IC50 ~1.5 µM) is slightly less potent than 74 (IC50 ~1.0 µM) but more selective . NCI-H460 (Lung Cancer): Both 76b and 74 show comparable activity (IC50 ~2.0 µM), but 76b’s lower toxicity to WI-38 cells makes it preferable .
Absorption and Electronic Properties: UV-Vis studies () indicate that 4-methoxyphenyl-substituted derivatives (e.g., 76b) exhibit red-shifted absorption maxima compared to non-substituted analogs, suggesting enhanced conjugation and stability .
Synthetic Accessibility :
- 76b and analogs are synthesized via scalable routes, such as diazo coupling or Gewald reactions, ensuring reproducibility for preclinical testing .
Contradictions and Limitations
- While 76b and 74 are highlighted for their potency, exact IC50 values vary between studies due to differences in assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
